molecular formula C24H23NO2 B605003 5-OH-Jwh-018 CAS No. 335161-21-2

5-OH-Jwh-018

Cat. No.: B605003
CAS No.: 335161-21-2
M. Wt: 357.4 g/mol
InChI Key: UGHBAICDASCCIQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-OH-Jwh-018, like other synthetic cannabinoids, primarily targets the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.

Mode of Action

This compound acts as a full agonist at both the CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of endogenous cannabinoids. The activation of CB1 receptors in the central nervous system can lead to psychoactive effects, while the activation of CB2 receptors is associated with immune response modulation .

Biochemical Pathways

For instance, JWH-018 has been shown to increase the glycolytic flux at the expense of a decrease in the pentose phosphate pathway in Saccharomyces cerevisiae

Pharmacokinetics

Synthetic cannabinoids are generally lipophilic, meaning they can easily cross cell membranes and distribute throughout the body . They are metabolized in the liver, primarily by cytochrome P450 enzymes, into various metabolites . Some of these metabolites can be more potent and longer-lasting than the parent compound .

Result of Action

The activation of cannabinoid receptors by this compound can lead to various molecular and cellular effects. For instance, it can cause changes in cell signaling, leading to effects such as sedation, cognitive dysfunction, tachycardia, postural hypotension, dry mouth, ataxia, and psychotropic effects . The exact effects can depend on factors such as the specific cell type and the individual’s genetic makeup .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH can affect the stability of the compound. Additionally, the presence of other substances (e.g., alcohol or other drugs) can influence its action and efficacy through drug-drug interactions .

Chemical Reactions Analysis

Types of Reactions

JWH 018 N-(5-hydroxypentyl) metabolite undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation and glucuronic acid for glucuronidation. The reactions typically occur under physiological conditions in the human body .

Major Products Formed

The major products formed from these reactions include carboxylic acid derivatives and glucuronide conjugates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JWH 018 N-(5-hydroxypentyl) metabolite is unique due to its specific hydroxylation at the N-alkyl chain, which distinguishes it from other metabolites of synthetic cannabinoids. This specific modification allows for its use as a biomarker in forensic and toxicological analyses .

Properties

IUPAC Name

[1-(5-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c26-16-7-1-6-15-25-17-22(20-12-4-5-14-23(20)25)24(27)21-13-8-10-18-9-2-3-11-19(18)21/h2-5,8-14,17,26H,1,6-7,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHBAICDASCCIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016539
Record name JWH-018 N-(5-Hydroxypentyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335161-21-2
Record name 5-OH-JWH-018
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335161212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-018 N-(5-Hydroxypentyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-OH-JWH-018
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23VQ914XMN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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